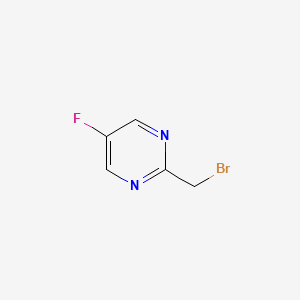

2-(Bromomethyl)-5-fluoropyrimidine

Description

Significance of Pyrimidine (B1678525) Heterocycles in Organic Synthesis and Medicinal Chemistry

The pyrimidine ring system is a cornerstone of medicinal chemistry and organic synthesis. ignited.innih.govscispace.com As a key component of nucleic acids (cytosine, thymine, and uracil), it plays a central role in the chemistry of life. scispace.com This inherent biological relevance has inspired chemists to utilize the pyrimidine scaffold as a building block for a vast number of synthetic compounds with diverse therapeutic applications. orientjchem.orgnih.gov Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. orientjchem.orgignited.innih.gov The versatility of the pyrimidine ring allows for extensive functionalization, enabling the fine-tuning of a molecule's biological and physical properties. scispace.com

Strategic Role of Fluorine in Modulating Chemical Reactivity and Molecular Properties of Pyrimidines

The introduction of fluorine into organic molecules can dramatically alter their properties. acs.orgmdpi.com In the context of pyrimidines, the strategic placement of a fluorine atom can have profound effects on the molecule's reactivity and biological function. nih.govnih.gov Fluorine's high electronegativity can influence the electron distribution within the pyrimidine ring, affecting its reactivity towards nucleophiles and electrophiles. nih.gov This modification can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov Furthermore, the presence of fluorine can modulate a compound's lipophilicity and binding affinity to biological targets, often leading to improved pharmacological profiles. acs.orgnih.gov

Utility of Bromomethyl Functionality as a Versatile Synthetic Handle in Heterocyclic Chemistry

The bromomethyl group (-CH2Br) is a highly valuable functional group in organic synthesis, acting as a versatile "handle" for the construction of more complex molecules. acs.orgnih.gov Its utility stems from the reactivity of the carbon-bromine bond, which makes the methyl group susceptible to nucleophilic substitution reactions. nih.gov This allows for the facile introduction of a wide range of other functional groups, including amines, alcohols, and thiols, by reacting the bromomethyl-containing compound with appropriate nucleophiles. researchgate.net In heterocyclic chemistry, the bromomethyl group provides a convenient point of attachment for building out molecular complexity from a core heterocyclic scaffold. bldpharm.com

Contextualizing 2-(Bromomethyl)-5-fluoropyrimidine within Advanced Synthetic Strategies

This compound represents a strategic combination of the aforementioned chemical features. This trifunctional molecule incorporates the biologically significant pyrimidine ring, the reactivity-modulating fluorine atom, and the synthetically versatile bromomethyl group. This unique arrangement makes it a valuable intermediate in advanced synthetic strategies, particularly in the development of novel pharmaceuticals. The presence of these three distinct functionalities allows for a stepwise and controlled approach to the synthesis of complex target molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-1-5-8-2-4(7)3-9-5/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUMXARDVGJYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227579-62-5 | |

| Record name | 2-(bromomethyl)-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 2 Bromomethyl 5 Fluoropyrimidine

The physical and chemical properties of 2-(Bromomethyl)-5-fluoropyrimidine are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₄BrFN₂ clearsynth.com |

| Molecular Weight | 191.00 g/mol clearsynth.com |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |

Spectroscopic Data of 2 Bromomethyl 5 Fluoropyrimidine

Spectroscopic techniques are essential for confirming the structure and purity of 2-(Bromomethyl)-5-fluoropyrimidine.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the two protons of the bromomethyl group (-CH₂Br) and two doublets in the aromatic region corresponding to the two protons on the pyrimidine (B1678525) ring. The coupling between the fluorine atom and the adjacent proton on the pyrimidine ring would be observable.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon of the bromomethyl group and the four carbon atoms of the pyrimidine ring. The carbon atom attached to the fluorine will show a characteristic large coupling constant.

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a signal, likely a doublet of doublets, due to coupling with the adjacent protons on the pyrimidine ring.

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the mass of the molecule (m/z = 190 and 192 in a roughly 1:1 ratio due to the isotopic abundance of bromine-79 and bromine-81).

Derivatization and Functionalization Strategies

Formation of Alkyl and Aryl Derivatives

The carbon-bromine bond in the bromomethyl group of 2-(bromomethyl)-5-fluoropyrimidine is susceptible to nucleophilic substitution, making it a valuable precursor for the formation of various alkyl and aryl derivatives. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of similar benzylic and heterocyclic bromides suggests that standard synthetic methodologies can be applied.

One common approach involves the reaction with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). These reactions would proceed via a nucleophilic attack on the methylene (B1212753) carbon, displacing the bromide and forming a new carbon-carbon bond. This strategy allows for the introduction of a wide range of alkyl and aryl groups.

Another powerful method for forming C-C bonds is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net Although typically used for coupling aryl halides with boronic acids, variations of this reaction can be adapted for alkyl halides. This would involve the reaction of this compound with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base.

The following table illustrates potential alkyl and aryl derivatives that could be synthesized from this compound based on these established synthetic methods.

| Starting Material | Reagent | Reaction Type | Potential Product |

| This compound | Methylmagnesium bromide | Grignard Reaction | 2-(Ethyl)-5-fluoropyrimidine |

| This compound | Phenylmagnesium bromide | Grignard Reaction | 2-(Benzyl)-5-fluoropyrimidine |

| This compound | Phenylboronic acid | Suzuki Coupling | 2-(Benzyl)-5-fluoropyrimidine |

Transformations of the Bromomethyl Group to Other Functional Groups

The bromomethyl group is a versatile handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound.

The conversion of the bromomethyl group to a hydroxymethyl group can be readily achieved through hydrolysis. This reaction is typically carried out by treating this compound with a weak base, such as sodium bicarbonate or potassium carbonate, in an aqueous solvent system. A related transformation for a similar compound, 2-chloro-5-fluoropyrimidine, to 2-hydroxyl-5-fluoropyrimidine has been reported, suggesting the feasibility of such a conversion. google.com

Further oxidation of the resulting 2-(hydroxymethyl)-5-fluoropyrimidine can yield the corresponding aldehyde, 5-fluoro-2-pyrimidinecarboxaldehyde. Various oxidizing agents can be employed for this transformation, including manganese dioxide (MnO2), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions.

The following table summarizes these transformations.

| Starting Material | Reagent(s) | Product |

| This compound | NaHCO3, H2O | 2-(Hydroxymethyl)-5-fluoropyrimidine |

| 2-(Hydroxymethyl)-5-fluoropyrimidine | MnO2 or PCC | 5-Fluoro-2-pyrimidinecarboxaldehyde |

Ester derivatives can be synthesized from this compound through nucleophilic substitution with a carboxylate salt. The reaction of this compound with a sodium or potassium salt of a carboxylic acid (RCOONa or RCOOK) would yield the corresponding ester, 2-((acyloxy)methyl)-5-fluoropyrimidine.

To obtain the carboxylic acid derivative, a two-step sequence is generally employed. First, the bromomethyl group can be converted to a nitrile group by reaction with sodium or potassium cyanide. This forms 5-fluoropyrimidine-2-acetonitrile. Subsequent hydrolysis of the nitrile, typically under acidic or basic conditions, will yield 5-fluoropyrimidine-2-acetic acid. researchgate.net

| Starting Material | Reagent(s) | Intermediate Product | Final Product |

| This compound | RCOONa | - | 2-((Acyloxy)methyl)-5-fluoropyrimidine |

| This compound | NaCN | 5-Fluoropyrimidine-2-acetonitrile | - |

| 5-Fluoropyrimidine-2-acetonitrile | H3O+ or OH- | - | 5-Fluoropyrimidine-2-acetic acid |

Introduction of Nitrogen-Containing Moieties

The introduction of nitrogen-containing functional groups can be readily achieved through amination reactions. The reaction of this compound with ammonia, primary amines, or secondary amines leads to the formation of the corresponding aminomethyl derivatives. chemguide.co.uk These reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen bromide byproduct. The use of an excess of the amine can also serve this purpose. chemguide.co.uk This nucleophilic substitution reaction is a straightforward method for incorporating a variety of amine functionalities. chemguide.co.uknih.gov

In a related synthetic strategy, the bromomethyl group can first be converted to an azidomethyl group by reaction with sodium azide. The resulting 2-(azidomethyl)-5-fluoropyrimidine can then be reduced to 2-(aminomethyl)-5-fluoropyrimidine using a variety of reducing agents, such as catalytic hydrogenation (H2/Pd-C) or lithium aluminum hydride (LiAlH4). researchgate.netnih.gov

| Starting Material | Reagent(s) | Product |

| This compound | NH3 | 2-(Aminomethyl)-5-fluoropyrimidine |

| This compound | RNH2 (Primary amine) | 2-((Alkylamino)methyl)-5-fluoropyrimidine |

| This compound | R2NH (Secondary amine) | 2-((Dialkylamino)methyl)-5-fluoropyrimidine |

| This compound | 1. NaN3 2. H2, Pd/C | 2-(Aminomethyl)-5-fluoropyrimidine |

Synthesis of Polymeric Structures and Macromolecules

While the direct polymerization of this compound is not commonly reported, it can serve as a valuable monomer or precursor for the synthesis of polymeric structures and macromolecules. For instance, the bromomethyl group can be converted to a polymerizable group, such as a vinyl or acryloyl moiety. Subsequent polymerization of this functionalized monomer would lead to polymers with pendant 5-fluoropyrimidine (B1206419) units.

Alternatively, this compound can be used in polycondensation reactions. For example, reaction with a diol or a diamine could lead to the formation of polyesters or polyamides, respectively, where the 5-fluoropyrimidine moiety is incorporated into the polymer backbone. The reactivity of the bromomethyl group allows for its use as an initiator or a chain transfer agent in certain types of polymerization.

Furthermore, the functionalization of pre-formed polymers with this compound provides another route to incorporate the 5-fluoropyrimidine moiety. For example, a polymer with nucleophilic side chains (e.g., hydroxyl or amine groups) could be reacted with this compound to attach the heterocyclic unit. A study on the synthesis and release of 5-fluorouracil (B62378) from poly(N-vinylpyrrolidinone) bearing 5-fluorouracil derivatives showcases a similar concept of incorporating fluoropyrimidines into polymers. nih.gov

The following table outlines some potential strategies for the synthesis of polymeric structures.

| Strategy | Description | Example |

| Monomer Synthesis and Polymerization | Conversion of the bromomethyl group to a polymerizable functional group. | Synthesis of 2-(vinyloxymethyl)-5-fluoropyrimidine followed by radical polymerization. |

| Polycondensation | Reaction with a difunctional monomer to form a polymer. | Reaction with a diol to form a polyester. |

| Polymer Modification | Grafting onto an existing polymer chain. | Reaction with a polymer containing hydroxyl groups. |

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the connectivity and chemical environment of atoms. For 2-(bromomethyl)-5-fluoropyrimidine, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR is essential for an unambiguous assignment of its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrimidine (B1678525) ring and the methylene (B1212753) protons of the bromomethyl group will resonate at characteristic chemical shifts.

The two aromatic protons on the pyrimidine ring are chemically non-equivalent and are expected to appear as doublets due to coupling with the adjacent fluorine atom and with each other. The proton at the C4 position would likely show a doublet of doublets due to coupling with the C6 proton and the fluorine at C5. Similarly, the C6 proton would also present as a doublet of doublets.

The methylene protons of the bromomethyl group (-CH₂Br) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The electronegativity of the adjacent bromine atom and the pyrimidine ring would shift this signal downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-4 | 8.5 - 8.8 | dd | J(H-F) ≈ 3-4, J(H-H) ≈ 2-3 |

| H-6 | 8.8 - 9.1 | dd | J(H-F) ≈ 6-7, J(H-H) ≈ 2-3 |

| -CH₂Br | 4.5 - 4.8 | s | - |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbon atoms of the pyrimidine ring will resonate in the aromatic region of the spectrum. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF), resulting in a doublet. The other ring carbons (C2, C4, and C6) will also be influenced by the fluorine atom, exhibiting smaller long-range carbon-fluorine couplings (²JCF, ³JCF). The carbon of the bromomethyl group will appear at a lower field due to the deshielding effect of the bromine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | C-F Coupling (Hz) |

| C-2 | 158 - 162 | ~³JCF |

| C-4 | 145 - 150 | ~²JCF |

| C-5 | 155 - 160 | ~¹JCF |

| C-6 | 130 - 135 | ~²JCF |

| -CH₂Br | 30 - 35 | - |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. nih.gov In the case of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C5 position. This signal would be split into a doublet of doublets due to coupling with the adjacent protons at C4 and C6. The chemical shift of the fluorine signal provides valuable information about its electronic environment. The use of fluorinated pyrimidines as probes in biological systems is a well-established application of ¹⁹F NMR. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (190.98 g/mol ). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by two mass units.

The fragmentation of the molecular ion would likely involve the loss of the bromine atom or the entire bromomethyl group. Common fragments would include [M-Br]⁺ and [M-CH₂Br]⁺. Further fragmentation of the pyrimidine ring could also be observed.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 190/192 | [C₅H₄BrFN₂]⁺ (Molecular Ion) |

| 111 | [C₅H₄FN₂]⁺ |

| 94 | [C₄H₂FN₂]⁺ |

Note: The m/z values correspond to the major isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the methylene group, the C=N and C=C stretching vibrations of the pyrimidine ring, the C-F bond, and the C-Br bond.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch (-CH₂Br) |

| 1600 - 1450 | C=C and C=N stretching (pyrimidine ring) |

| 1250 - 1000 | C-F stretch |

| 700 - 500 | C-Br stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The pyrimidine ring in this compound is a chromophore that is expected to absorb UV radiation. The spectrum would likely show π → π* transitions characteristic of aromatic systems. The presence of the fluorine and bromomethyl substituents may cause a slight shift in the absorption maxima compared to unsubstituted pyrimidine.

X-ray Crystallography for Solid-State Structure Determination

A study of 5-(bromomethyl)-2-chloropyrimidine (B3187466) revealed its crystal structure and the nature of the intermolecular interactions that stabilize the solid-state lattice. The analysis showed that the crystal lattice is stabilized primarily by hydrogen bonding interactions. Specifically, N7–H71···N1 and N7–H72···N3 hydrogen bonds are formed, creating two-dimensional networks within the crystal structure. This type of interaction is common in nitrogen-containing heterocyclic compounds and plays a significant role in determining the melting point, solubility, and reactivity of the compound in the solid state.

The presence of the bromomethyl group introduces a reactive site in the molecule. The stability of this group in the crystal lattice is critical for the compound's shelf life and handling. The crystallographic data indicates that in the solid state, the bromomethyl group's reactivity is somewhat mitigated by its involvement in the crystal packing. However, it remains susceptible to degradation, particularly through hydrolysis in the presence of moisture. To minimize decomposition, storage in anhydrous conditions at reduced temperatures (0–6°C) is recommended.

The detailed crystallographic data for 5-(bromomethyl)-2-chloropyrimidine provides a robust model for understanding the solid-state characteristics of this compound. The fundamental pyrimidine ring structure and the influential bromomethyl group are shared between the two molecules, suggesting that the crystal packing and stabilizing interactions would be analogous.

Below is a table summarizing the key crystallographic parameters for the related compound, 5-(bromomethyl)-2-chloropyrimidine, which can be considered indicative for this compound in the absence of its specific data.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | Key Intermolecular Interactions |

| 5-(Bromomethyl)-2-chloropyrimidine | C₅H₄BrClN₂ | ~251.91 | Not Specified | Not Specified | N7–H71···N1 and N7–H72···N3 hydrogen bonds |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

These calculations typically involve optimizing the molecule's geometry to find its lowest energy conformation. From this optimized structure, various electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and distributions indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

Other important calculated parameters include the dipole moment, which influences solubility and intermolecular interactions, and atomic charges, which reveal the electron distribution within the molecule and identify electrophilic and nucleophilic centers.

Table 1: Predicted Molecular and Electronic Properties of 2-(Bromomethyl)-5-fluoropyrimidine (Illustrative Data)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences physical properties like boiling point and solubility. |

| Charge on C2 | +0.25 | Highlights the electrophilic nature of the carbon attached to the bromomethyl group. |

| Charge on N1 | -0.45 | Indicates a region of high electron density. |

| Charge on N3 | -0.48 | Indicates another region of high electron density. |

Note: The values in this table are illustrative and based on typical values for similar fluorinated pyrimidine (B1678525) derivatives calculated using DFT methods.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry can predict the most likely pathways for chemical reactions and calculate their associated energy changes. For this compound, a key reaction is the nucleophilic substitution at the bromomethyl group, which likely proceeds via an SN2 mechanism. libretexts.orgnumberanalytics.com

In a typical SN2 reaction, a nucleophile attacks the carbon atom, and the leaving group (in this case, the bromide ion) departs simultaneously. youtube.com This process goes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. numberanalytics.comyoutube.com Computational methods can model this transition state and calculate its energy, which corresponds to the activation energy of the reaction. libretexts.org

An energy profile for the SN2 reaction of this compound with a generic nucleophile (Nu⁻) can be constructed. This profile plots the potential energy of the system as the reaction progresses from reactants to products. The profile would show the initial energy of the reactants, the peak corresponding to the transition state, and the final energy of the products. The difference in energy between the reactants and the transition state is the activation energy, which determines the reaction rate. youtube.comyoutube.com

Table 2: Illustrative Energy Profile Data for the SN2 Reaction of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | This compound and Nucleophile (Nu⁻) |

| Transition State | +20 | [Nu---CH₂(C₄H₂FN₂)---Br]⁻ |

| Products | -10 | 2-(Nucleophilomethyl)-5-fluoropyrimidine and Bromide (Br⁻) |

Note: These energy values are hypothetical and serve to illustrate a typical exothermic SN2 reaction profile. Actual values would depend on the specific nucleophile and reaction conditions.

Studies on Substituent Effects on Pyrimidine Reactivity

The reactivity of the pyrimidine ring and its substituents is significantly influenced by the electronic effects of the groups attached to it. In this compound, the fluorine atom at the 5-position and the bromomethyl group at the 2-position both play crucial roles.

The fluorine atom is a strongly electronegative substituent, which exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the pyrimidine ring, making it more susceptible to nucleophilic attack. mdpi.comnih.gov Computational studies on various fluorinated heterocycles have consistently shown that fluorine substitution enhances reactivity towards nucleophiles. nih.gov

Computational studies allow for a systematic investigation of these substituent effects by comparing the calculated properties of a series of related molecules. For instance, comparing the charge distribution and LUMO energies of pyrimidine, 5-fluoropyrimidine (B1206419), and 2-methyl-5-fluoropyrimidine would quantify the electronic impact of each substituent. nih.govsemanticscholar.org

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape.

A key aspect of the conformational analysis of this molecule would be the rotation around the single bond connecting the bromomethyl group to the pyrimidine ring. While this rotation is generally expected to be relatively free, there may be specific preferred conformations due to steric interactions or subtle electronic effects. MD simulations can reveal the most stable conformations and the energy barriers between them. nih.gov

In the context of drug design, MD simulations are often used to study the interaction of a small molecule with a biological target, such as an enzyme. mdpi.comjst.go.jp If this compound were to be investigated as a potential inhibitor of a specific enzyme, MD simulations could model its binding to the active site, providing insights into the binding affinity and the key intermolecular interactions responsible for its biological activity. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil (B62378) |

| Pyrimidine |

| 2-Methyl-5-fluoropyrimidine |

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of this compound allows for its facile incorporation into various synthetic schemes, leading to the formation of complex heterocyclic systems. The presence of both a good leaving group (bromide) and an activated pyrimidine ring provides multiple reaction sites for chemists to exploit. This dual reactivity is fundamental to its utility in constructing novel molecular frameworks with potential applications in medicinal chemistry and materials science. nih.govrsc.org

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

One of the most notable applications of this compound is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is a purine (B94841) isostere and is of significant interest due to its prevalence in compounds with a wide range of biological activities. dntb.gov.uanih.gov The synthesis often involves the reaction of this compound with a suitably substituted pyrazole (B372694), leading to the formation of the fused heterocyclic system.

For instance, new series of pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their potential as anticancer agents. nih.govresearchgate.net These studies have demonstrated that derivatives of this scaffold can exhibit potent cytotoxic activity against various cancer cell lines. nih.gov The specific substitution patterns on both the pyrazole and pyrimidine rings play a crucial role in modulating the biological activity of the final compounds.

In some synthetic strategies, the pyrazolo[3,4-d]pyrimidine core is first constructed, and then further functionalized. For example, a chloro derivative can be reacted with various amines to introduce diversity at specific positions of the heterocyclic system. researchgate.net These derivatives have shown promise as inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are key targets in cancer therapy. rsc.org

Construction of Fused Pyrimidine Systems

Beyond pyrazolo[3,4-d]pyrimidines, this compound is instrumental in constructing a broader range of fused pyrimidine systems. The reactivity of the bromomethyl group allows for cyclization reactions with various nucleophiles, leading to the formation of bicyclic and polycyclic heterocyclic compounds. These fused systems are often designed to mimic endogenous molecules or to fit into the active sites of specific enzymes.

The synthesis of these complex structures often involves multi-step reaction sequences where the pyrimidine ring acts as a key scaffold. The fluorine substituent can influence the electronic properties of the ring, enhancing its reactivity towards nucleophilic substitution or directing metallation reactions to specific positions. This level of control is crucial for the regioselective synthesis of complex target molecules.

Intermediates in the Synthesis of Biologically Active Molecules

The utility of this compound extends to its role as a critical intermediate in the synthesis of a wide array of biologically active molecules. mdpi.combohrium.com Its ability to introduce a fluorinated pyrimidine moiety into a target structure is particularly valuable, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nih.gov

Precursors for Kinase Inhibitors

Kinase inhibitors are a major class of therapeutic agents, particularly in the treatment of cancer. mdpi.com The pyrimidine core is a common feature in many kinase inhibitors, as it can mimic the purine ring of ATP and bind to the hinge region of the kinase active site. This compound serves as a valuable precursor for the synthesis of such inhibitors.

The synthesis of kinase inhibitors often involves the coupling of the this compound unit with other heterocyclic fragments or aromatic rings. For example, it can be used to build compounds that target specific kinases like B-RAF, which is frequently mutated in various cancers. mdpi.com The development of dual kinase-bromodomain inhibitors, a newer class of anticancer agents, also benefits from the versatility of pyrimidine-based building blocks. nih.gov

The table below highlights some kinase inhibitors and their targeted pathways, illustrating the importance of pyrimidine-containing scaffolds in modern drug discovery.

| Kinase Inhibitor Class | Target Pathway(s) | Reference |

| Pyrazolo[3,4-d]pyrimidines | Cyclin-Dependent Kinases (CDKs) | rsc.org |

| Diarylureas | B-RAF, Vascular Endothelial Growth Factor Receptor (VEGFR) | nih.gov |

| Quinoline-based diarylamides | B-RAF, C-RAF | mdpi.com |

Role in Antiviral and Anticancer Agent Synthesis

The pyrimidine scaffold is a fundamental component of nucleosides, the building blocks of DNA and RNA. Consequently, modifications to the pyrimidine ring are a cornerstone of antiviral and anticancer drug design. nih.gov this compound can be utilized in the synthesis of nucleoside analogues where the modified base can interfere with viral replication or cancer cell proliferation. nih.govnih.gov

For instance, the synthesis of 5-substituted pyrimidine nucleosides has been shown to yield compounds with significant cytostatic activity against leukemia cells. nih.gov Similarly, the introduction of a bromovinyl group at the 5-position of a pyrimidine nucleoside, a transformation that can be conceptually linked to the reactivity of the bromomethyl group, has led to potent inhibitors of herpes simplex virus. nih.gov The presence of the fluorine atom in this compound can further enhance the biological activity of the resulting nucleoside analogues.

The table below provides examples of pyrimidine derivatives and their biological activities.

| Pyrimidine Derivative | Biological Activity | Reference |

| 5'-Deoxy-5'-substituted-5-fluorouridine derivatives | Antitumor | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxycytidine | Antiviral | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer, Anti-inflammatory | nih.gov |

| Trifluoromethyl pyrimidine derivatives | Antifungal, Insecticidal, Anticancer | frontiersin.org |

Building Blocks for Fast Skeletal Muscle Troponin Activators

In a distinct therapeutic area, building blocks related to this compound have been instrumental in the development of fast skeletal muscle troponin activators. ossila.com These compounds are designed to improve muscle function in conditions characterized by muscle weakness or fatigue. nih.govnih.gov

One such activator, reldesemtiv, was synthesized using 5-bromo-2-fluoropyrimidine (B1268855) as a key building block. ossila.com While not identical, the synthetic principles involving the reactivity of a halogenated pyrimidine are directly relevant. These activators work by sensitizing the troponin complex to calcium, thereby amplifying the muscle's response to nerve signals. plos.org This mechanism has shown potential in preclinical models of diseases like amyotrophic lateral sclerosis (ALS). nih.govplos.org

The development of these activators showcases the broad applicability of functionalized pyrimidines in creating novel therapeutics for a range of diseases beyond the traditional focus on cancer and infectious diseases.

Applications in Agrochemical and Dye Synthesis

In the realm of dye chemistry, pyrimidine-based reactive dyes are known for their ability to form stable covalent bonds with textile fibers. The reactivity of the pyrimidine ring system, often enhanced by halogen substituents, is key to this application. For instance, the reaction of 5-chloro-2,4,6-trifluoropyrimidine (B1583448) with dye precursors has been utilized to create pyrimidine-modified reactive dyes ncsu.edu. Although specific research detailing the use of this compound in dye synthesis is not prominent, its structural features—a reactive bromomethyl handle and a 5-fluoropyrimidine core—position it as a plausible intermediate for creating novel dyes with potentially enhanced properties such as improved lightfastness and wash fastness.

Development of Novel Materials and Push-Pull Systems

The electron-deficient nature of the pyrimidine ring, augmented by the presence of a fluorine atom, makes 5-fluoropyrimidine derivatives attractive components in the design of advanced materials, particularly push-pull systems. These systems are characterized by an electron-donating (push) moiety and an electron-accepting (pull) moiety, connected by a π-conjugated bridge. This architecture gives rise to interesting photophysical and electronic properties, making them suitable for applications in nonlinear optics, organic light-emitting diodes (OLEDs), and as sensors.

Conclusion

Direct Bromination Approaches for Methyl-Substituted Pyrimidines

Direct bromination of the methyl group on pyrimidine rings offers a straightforward route to bromomethyl derivatives. This approach is often favored for its atom economy and reduced number of synthetic steps.

Photochemical Bromination Techniques

Photochemical bromination provides a powerful tool for the selective functionalization of methyl groups on heterocyclic systems. This method relies on the generation of bromine radicals under photochemical conditions, which then react with the methyl substituent.

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for photochemical reactions. youtube.com Flow reactors offer enhanced control over reaction parameters such as residence time, temperature, and light intensity, leading to improved reaction efficiency and product purity. youtube.comgoogle.com The use of oscillatory plug flow reactors (OFRs) is particularly advantageous for reactions involving solids, as the intense mixing prevents particle deposition and clogging, ensuring a stable and continuous process. researchgate.net This technology allows for rapid parameter optimization and direct scalability without the need for re-optimization, making it a robust platform for the synthesis of brominated pyrimidines. chemrxiv.org

A continuous flow protocol for the benzylic photobromination of a methyl-substituted compound demonstrated high conversion rates within a significantly reduced reaction time compared to batch-mode synthesis. researchgate.net This highlights the potential of flow systems to intensify processes and improve safety by minimizing exposure to hazardous reagents. researchgate.netscirp.org

| Reactor Type | Key Advantages | Reference |

| Oscillatory Plug Flow Reactor (OFR) | Enhanced mass transfer, stable suspension of solids, direct scalability. | researchgate.netchemrxiv.org |

| Self-made Continuous-Flow Photoreactor | High productivity, significant reduction in reaction time. | researchgate.net |

While flow chemistry offers significant advantages, batch-mode photochemical bromination remains a relevant and widely used technique. Optimization of batch processes is crucial for maximizing yield and purity. Studies have shown that photochemical bromination of compounds like toluene (B28343) in a biphasic aqueous system can produce benzyl (B1604629) bromide of sufficient purity for direct use in subsequent reactions without further purification. scirp.orgscirp.org This approach simplifies the experimental setup and minimizes handling of the lachrymatory and toxic brominated product. scirp.org The reaction conditions, including the light source and the presence of radical initiators, are critical parameters that need to be carefully controlled to achieve the desired outcome. researchgate.net

N-Bromosuccinimide (NBS) Mediated Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for the selective bromination of allylic and benzylic positions. wikipedia.orgmissouri.edu This method, often referred to as the Wohl-Ziegler reaction, typically involves refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. missouri.edu

The reaction proceeds via a free radical chain mechanism, where NBS serves as a source of bromine radicals. wikipedia.org The success of the Wohl-Ziegler reaction is highly dependent on maintaining anhydrous conditions, as the presence of water can lead to the hydrolysis of the desired product. missouri.edu

The bromination of electron-rich aromatic heterocycles with NBS can also occur, and the choice of solvent can influence the regioselectivity of the reaction. wikipedia.orgmissouri.edu For instance, using dimethylformamide (DMF) as the solvent can lead to high para-selectivity. missouri.edu

| Reagent | Reaction Type | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Radical Substitution | Selective for allylic and benzylic positions. | wikipedia.orgmissouri.edu |

| N-Bromosuccinimide (NBS) | Electrophilic Substitution | Used for brominating electron-rich aromatic compounds. | wikipedia.orgmissouri.edu |

Multistep Synthetic Routes to Fluorinated Pyrimidine Scaffolds

In cases where direct bromination is not feasible or does not provide the desired regioselectivity, multistep synthetic routes are employed to construct the fluorinated pyrimidine core. These strategies offer greater flexibility in introducing various substituents onto the pyrimidine ring.

Ring Closure Strategies for Pyrimidine Skeleton Formation

The formation of the pyrimidine ring is a fundamental step in many multistep syntheses. A common and historical approach involves the cyclization of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative. For instance, the initial synthesis of the widely known anticancer drug 5-fluorouracil (B62378) (5-FU) utilized a ring closure reaction between isothiourea salts and α-fluoro-β-ketoester enolates. nih.gov This strategy allows for the early introduction of the fluorine atom onto the pyrimidine backbone.

More contemporary methods continue to rely on variations of this ring closure strategy. For example, a synthesis method for 5-bromo-2-fluoropyrimidine (B1268855) starts from a 2-hydroxypyrimidine (B189755) salt, which is first brominated and then subjected to a fluorination reaction. google.com Another approach involves the reaction of aryl and heteroaryl boronic acids with N-halosuccinimides to introduce halogen atoms to the aromatic ring. organic-chemistry.org

The synthesis of complex fluorinated pyrimidines often requires a sequence of reactions, including protection and deprotection steps, to achieve the final target molecule. nih.gov These multistep sequences provide access to a wide range of functionalized pyrimidine analogues that would be difficult to obtain through direct functionalization methods. acs.org

Cyclocondensation with Amidines and Fluoroenolate Precursors

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. A common approach involves the reaction of amidines with β-dicarbonyl compounds or their equivalents. In the context of producing fluorinated pyrimidines, the use of fluoroenolate precursors is a key strategy.

One versatile method involves the [3+3] annulation of amidines with α,β-unsaturated ketones. This process forms a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine. Notably, this oxidation can be achieved using visible-light-enabled photo-oxidation, offering a metal-free and environmentally friendly alternative to traditional transition-metal-catalyzed dehydrogenation. rsc.org

Another approach utilizes the reaction of amidines with chalcones (α,β-unsaturated ketones derived from aldehydes and acetophenones). Substituted amidines can be condensed with chalcones or dichalcones to yield a variety of substituted pyrimidines. researchgate.net The reaction of β-keto esters with amidines, often promoted by ultrasound irradiation, provides highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org

The following table summarizes representative cyclocondensation reactions for pyrimidine synthesis:

| Reactants | Reagents/Conditions | Product Type | Reference |

| Amidines and α,β-unsaturated ketones | Visible-light photo-oxidation | Multi-substituted pyrimidines | rsc.org |

| Substituted amidines and chalcones/dichalcones | Condensation | Substituted pyrimidines | researchgate.net |

| β-keto esters and amidines | Ultrasound irradiation | Highly substituted 4-pyrimidinols | organic-chemistry.org |

Reactions with Bifunctional Reagents

Bifunctional reagents play a crucial role in the construction of the pyrimidine ring. These reagents typically provide two electrophilic or nucleophilic centers that can react with a complementary three-atom component to form the six-membered ring.

For instance, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved using phosgene (B1210022) in a reaction catalyzed by quaternary ammonium (B1175870) or phosphonium (B103445) salts. google.com The starting materials for this process can include 4,6-dihydroxypyrimidine (B14393) or 4-chloro-6-methoxypyrimidine.

Halogen Exchange and Functional Group Interconversion

Halogenation is a fundamental transformation in the synthesis of pyrimidine derivatives, enabling further functionalization through cross-coupling reactions.

Introduction of Bromine onto Fluorinated Pyrimidine Rings

The introduction of a bromine atom onto a pyrimidine ring can be accomplished through various methods. A common strategy involves the use of brominating agents such as N-bromosuccinimide (NBS) or bromine itself. For example, bromination at the C-5 position of pyrimidine nucleosides has been achieved using Br2 in various solvents like water, DMF, and CCl4, as well as with NBS in DMF. mdpi.com Other reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), have also been effectively used for the C-5 bromination of pyrimidine nucleosides, with the efficiency of the reaction being enhanced by the addition of Lewis acids. researchgate.net

A straightforward and inexpensive method for introducing bromine at the 5-position of the pyrimidine ring utilizes common inorganic salts at room temperature. researchgate.net Additionally, the bromination of pyrimidine can be carried out by reacting bromine with a hydrogen halide addition salt of pyrimidine at elevated temperatures in an inert organic solvent. google.com

A specific synthesis of 5-bromo-2-fluoropyrimidine starts from 2-hydroxypyrimidine salt, which is first converted to 2-hydroxypyrimidine. Subsequent reaction with bromine at low temperatures yields 2-hydroxy-5-bromopyrimidine. This intermediate is then treated with a fluorinating agent to produce the final product. google.com

Regioselective Fluorination Methods

Regioselective fluorination is critical for the synthesis of specifically substituted fluoropyrimidines. A notable method for the site-selective fluorination of pyridines and diazines utilizes silver(II) fluoride (B91410) (AgF2). This reaction proceeds at ambient temperature and exhibits high selectivity for fluorination adjacent to a nitrogen atom. nih.gov This method has been successfully applied to the synthesis of a reverse transcriptase inhibitor containing a tetra-substituted pyrimidine. acs.org

Another approach involves the use of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent for the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines in aqueous conditions. acs.org

Solid-Phase Synthetic Approaches to Pyrimidine Derivatives

Solid-phase synthesis (SPS) offers a powerful platform for the construction of diverse pyrimidine libraries. acs.orgnih.govacs.org This methodology involves attaching a starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the pyrimidine core and introduce various substituents. acs.org

One strategy for the solid-phase synthesis of trisubstituted pyrimidines involves attaching an aldehyde to a Merrifield resin, followed by reaction with acetophenones to form chalcone-functionalized resin. acs.org Subsequent reaction with different amidines or guanidines yields the resin-bound pyrimidines. acs.org

Solid-phase synthesis has also been employed to prepare tetrasubstituted pyrimidines. In one example, a resin-immobilized thiouronium salt is reacted with ethyl cyanoacetate (B8463686) and substituted aromatic aldehydes to produce pyrimidine-attached resin. acs.org

The following table highlights key aspects of solid-phase pyrimidine synthesis:

| Pyrimidine Substitution | Key Steps | Resin Type | Reference |

| Trisubstituted | Aldehyde attachment, chalcone (B49325) formation, cyclization with amidines/guanidines | Merrifield resin | acs.org |

| Tetrasubstituted | Immobilization of thiouronium salt, reaction with ethyl cyanoacetate and aldehydes | Merrifield resin | acs.org |

Catalytic Synthesis Innovations Relevant to Halogenated Pyrimidines

Catalysis plays a pivotal role in the efficient and selective synthesis of halogenated pyrimidines. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to functionalize halogenated pyrimidine scaffolds. clockss.org

Recent innovations have focused on developing novel catalytic systems. For example, a highly chemoselective Cu(II)-PTABS-promoted amination of pyrimidines containing different halogen atoms provides monoaminated products in very good yields. organic-chemistry.org Iridium-catalyzed multicomponent synthesis allows for the regioselective construction of pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Furthermore, metal-free catalytic systems are gaining prominence. An iron(II)-complex has been shown to catalyze the regioselective reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO to afford various pyrimidine derivatives. organic-chemistry.org

The following table summarizes some innovative catalytic methods for pyrimidine synthesis:

| Catalyst | Reaction Type | Key Features | Reference |

| Cu(II)-PTABS | Amination | Highly chemoselective for monoamination | organic-chemistry.org |

| Iridium-pincer complex | Multicomponent synthesis | Regioselective, from amidines and alcohols | organic-chemistry.org |

| Iron(II)-complex/TEMPO | Cyclization | Metal-free (in situ prepared), broad functional group tolerance | organic-chemistry.org |

Nucleophilic Substitution Reactions

The presence of two distinct electrophilic centers in this compound—the benzylic-like carbon of the bromomethyl group and the C2 and C4/C6 positions of the pyrimidine ring activated by the fluorine substituent—gives rise to a rich and sometimes competitive nucleophilic substitution chemistry.

Reactivity of the Bromomethyl Group

The bromomethyl group at the 2-position of the pyrimidine ring is highly susceptible to nucleophilic attack. This reactivity is analogous to that of benzyl bromide, where the bromine atom is a good leaving group, and the resulting carbocation is stabilized by the adjacent aromatic system. A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the bromide ion to form new carbon-heteroatom bonds.

For instance, the reaction of this compound with primary or secondary amines leads to the formation of the corresponding 2-((alkylamino)methyl)-5-fluoropyrimidines. Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding 2-(alkoxymethyl)-5-fluoropyrimidines. These reactions typically proceed under mild conditions, often at room temperature, in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

The general scheme for the nucleophilic substitution at the bromomethyl group can be represented as follows:

Scheme 1: Nucleophilic Substitution at the Bromomethyl Group

Where Nu represents a nucleophile (e.g., R₂NH, RO⁻, RS⁻).

Reactivity of the Fluorine Atom on the Pyrimidine Ring

The fluorine atom at the 5-position of the pyrimidine ring can also participate in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the high electronegativity of the fluorine atom, makes the carbon atom to which it is attached electrophilic. However, nucleophilic attack is more likely to occur at the C2, C4, and C6 positions, which are more electron-deficient.

In the case of this compound, the fluorine at C5 is less prone to direct nucleophilic substitution compared to halogens at the C2, C4, or C6 positions of a pyrimidine ring. The reactivity of halogens in SNAr reactions on pyrimidine rings generally follows the order C4 ≈ C6 > C2. Furthermore, in many SNAr reactions involving fluoroarenes, fluorine can be a surprisingly good leaving group, sometimes even better than other halogens, because its high electronegativity strongly stabilizes the intermediate Meisenheimer complex.

Competitive Reaction Pathways

Given the two reactive sites, competitive reaction pathways can exist when this compound is treated with a nucleophile. The outcome of the reaction—whether substitution occurs at the bromomethyl group or on the pyrimidine ring—is influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the presence of any catalysts.

Generally, "soft" nucleophiles (e.g., thiolates) and reactions conducted under milder conditions tend to favor substitution at the more reactive bromomethyl group (an SN2-type reaction). In contrast, "hard" nucleophiles and more forcing conditions (higher temperatures) might favor nucleophilic aromatic substitution on the pyrimidine ring. However, due to the higher reactivity of the bromomethyl group, selective substitution at this position is often readily achievable.

Carbon-Carbon Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can serve as a substrate in these transformations.

Palladium-Catalyzed Cross-Coupling Strategies

The carbon-bromine bond of the bromomethyl group can participate in certain palladium-catalyzed cross-coupling reactions. However, the more common and synthetically versatile approach involves the coupling at a halogen-substituted position on the pyrimidine ring itself. For the specific molecule this compound, while the C-Br bond is highly reactive in nucleophilic substitutions, its utility in standard cross-coupling reactions like Suzuki or Heck is less common compared to aryl or vinyl halides. The C-F bond, while generally robust, can be activated for cross-coupling under specific catalytic conditions, although this is often more challenging than for heavier halogens.

A more synthetically useful strategy often involves a related precursor, such as a chloro- or bromo-substituted pyrimidine, which can then be functionalized with the bromomethyl group in a later step.

The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. While there is limited direct literature on the Suzuki coupling of this compound itself, we can infer its potential reactivity based on related systems.

For a Suzuki reaction to occur, the typical leaving groups are halides (I, Br, Cl) or triflates attached directly to the aromatic ring. The C(sp³)-Br bond of the bromomethyl group is generally not a suitable partner for the standard Suzuki coupling mechanism, which proceeds via oxidative addition of the palladium catalyst to the C(sp²)-X bond.

However, if we consider a related precursor like 2-chloro-5-fluoropyrimidine, this compound would be a viable substrate for Suzuki coupling. The reaction with an arylboronic acid would yield a 2-aryl-5-fluoropyrimidine. Subsequent benzylic bromination could then install the bromomethyl group.

Alternatively, if 2-(bromomethyl)-5-chloropyrimidine (B3224186) were used, a chemoselective Suzuki coupling at the C-Cl bond could potentially be achieved while leaving the bromomethyl group intact, given the generally higher reactivity of aryl chlorides over benzyl bromides in the oxidative addition step of the Suzuki catalytic cycle under specific conditions.

A hypothetical reaction scheme for a Suzuki coupling of a related pyrimidine is shown below, illustrating the general strategy.

Scheme 2: Hypothetical Suzuki Cross-Coupling of a Related Halopyrimidine

Where X = Cl, Br and R-B(OH)₂ is an arylboronic acid.

The conditions for such a reaction would typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a catalyst system generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, along with a base like sodium carbonate or potassium phosphate, in a solvent mixture such as toluene/water or dioxane/water.

Table 1: Representative Palladium Catalysts and Conditions for Suzuki Cross-Coupling of Halopyrimidines

| Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 |

| Pd(OAc)₂ / PPh₃ | K₃PO₄ | Dioxane/H₂O | 90-110 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-120 |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 |

This table represents typical conditions for Suzuki reactions of halopyrimidines and is for illustrative purposes.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the more common coupling reactions, this compound and its analogs can participate in a variety of other transition metal-catalyzed transformations to form carbon-carbon and carbon-heteroatom bonds. These reactions are crucial for the synthesis of complex molecules in medicinal chemistry and materials science.

One notable example is the Sonogashira coupling, which forms a C(sp²)–C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction conditions are generally mild, often proceeding at room temperature, which allows for the coupling of substrates with a wide range of functional groups. wikipedia.orgsoton.ac.uk For instance, Sonogashira coupling has been successfully employed to synthesize various alkynyl-substituted fluoropyridines, which are precursors to medicinally relevant amidoximes. soton.ac.uk While a copper co-catalyst is common, copper-free versions of the Sonogashira reaction have also been developed. wikipedia.org Nickel-catalyzed Sonogashira couplings have also been reported, expanding the scope of catalysts for this transformation. wikipedia.org

The Heck reaction, another cornerstone of palladium-catalyzed cross-coupling, involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction was one of the first to demonstrate a Pd(0)/Pd(II) catalytic cycle and is valued for its ability to form C-C bonds and substitute alkenes. wikipedia.org The versatility of the Heck reaction is demonstrated by its numerous variations, including the Heck oxyarylation, which leads to the formation of dihydrofuran rings. wikipedia.org

The Suzuki-Miyaura coupling is another powerful tool for forming C-C bonds, specifically between an organoboron compound and an organohalide. d-nb.infonih.gov This reaction is favored for its mild conditions, the commercial availability and environmental compatibility of the organoboron reagents, and its high tolerance for various functional groups. d-nb.info Palladium(II) acetate (B1210297) is often a superior catalyst precursor compared to other palladium sources. nih.gov The choice of solvent can also be critical, with less hazardous options like toluene sometimes replacing more traditional solvents like benzene (B151609) with minimal impact on yield. nih.gov

Other significant transition metal-catalyzed coupling reactions include:

Stille Coupling: This reaction couples an organotin compound with an organohalide. umb.edu

Negishi Coupling: This involves the reaction of an organozinc compound with an organohalide, catalyzed by nickel or palladium. nih.gov

Kumada Coupling: This method utilizes a Grignard reagent to couple with an organohalide. umb.edu

These reactions have been instrumental in synthesizing a diverse array of compounds, including those with applications as antithrombotic and haemolytically active molecules. nih.gov

Mechanistic Pathways of Catalytic Reactions

The mechanisms of transition metal-catalyzed coupling reactions are generally understood to proceed through a series of fundamental steps involving the metal catalyst. nih.gov

A common mechanistic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, involves oxidative addition and reductive elimination as key steps. wikipedia.orgnih.gov

The catalytic cycle typically begins with a low-valent palladium(0) complex. In the oxidative addition step, the organohalide (e.g., this compound) reacts with the Pd(0) center, breaking the carbon-halogen bond and forming a new organopalladium(II) complex. nih.gov This step increases the oxidation state of the palladium from 0 to +2. The stability and reactivity of these palladium oxidative addition complexes (OACs) can be so high that they can sometimes be isolated and used stoichiometrically in subsequent reactions, often under milder conditions than their catalytic counterparts. nih.govrsc.orgmit.edu

Following oxidative addition, a transmetalation step occurs in reactions like the Suzuki or Stille coupling. In this step, the organic group from the organometallic reagent (e.g., organoboron or organotin compound) is transferred to the palladium(II) complex, displacing the halide. nih.gov

The final key step is reductive elimination . In this step, the two organic groups attached to the palladium(II) center couple to form the final product with a new carbon-carbon bond. This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then enter another catalytic cycle. nih.gov The rate of reductive elimination can be significantly influenced by the ligands on the palladium center. nih.gov

In some cases, particularly with alkyl halides, the oxidative addition may proceed through a single electron transfer (SET) pathway, generating radical intermediates. beilstein-journals.org

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Change in Pd Oxidation State |

| Oxidative Addition | The organohalide adds to the Pd(0) center, breaking the C-X bond. | 0 to +2 |

| Transmetalation | The organic group from the second reagent is transferred to the Pd(II) complex. | No Change |

| Reductive Elimination | The two organic groups on the Pd(II) center couple, forming the product and regenerating the Pd(0) catalyst. | +2 to 0 |

Ligand exchange is a fundamental process in organometallic chemistry and plays a crucial role in catalytic cycles. nih.gov It involves the substitution of one or more ligands in a metal complex with other ligands. In the context of the catalytic reactions of this compound, ligand exchange can influence the reactivity, selectivity, and stability of the catalytic species.

For example, in a palladium-catalyzed reaction, the phosphine ligands initially bound to the palladium center can be exchanged for other species present in the reaction mixture, such as the solvent, a reactant, or an additive. The nature of the ligands coordinated to the metal center can affect the rates of oxidative addition and reductive elimination. nih.gov The choice of ligands can be critical for achieving high yields and selectivity. For instance, in some Suzuki couplings, specific biarylphosphine ligands are employed to enhance the catalytic activity. mit.edu

Electrophilic Reactions on the Pyrimidine Ring

Vicarious nucleophilic substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring, such as a pyrimidine ring. wikipedia.org This reaction is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds on aromatic systems that are activated by electron-withdrawing groups, like the nitro group. organic-chemistry.orgbeilstein-journals.org

The mechanism of VNS involves the attack of a carbanion, which also bears a leaving group, on the aromatic ring. organic-chemistry.org This is followed by the elimination of the leaving group from the intermediate adduct, restoring aromaticity. wikipedia.org A base is required to generate the initial carbanion and to facilitate the final elimination step. kuleuven.be

For pyrimidine derivatives, the electron-deficient nature of the ring makes it susceptible to this type of reaction. In the case of 5-fluoropyrimidine (B1206419) derivatives, VNS could potentially compete with the substitution of the fluorine atom, depending on the reaction conditions and the nucleophile used. organic-chemistry.org The reaction typically proceeds ortho or para to the activating group. organic-chemistry.orgbeilstein-journals.org VNS has been successfully applied to a range of nitroaromatic and heterocyclic compounds. beilstein-journals.orgkuleuven.be

Radical Reactions Involving the Bromomethyl Moiety

The bromomethyl group of this compound is susceptible to participating in radical reactions. These reactions often proceed via a radical chain mechanism, which includes initiation, propagation, and termination steps. libretexts.org

A common type of radical reaction involving alkyl halides is atom transfer radical addition (ATRA). mdpi.comnih.gov In this process, a radical is generated from the alkyl halide, which then adds to an alkene or other unsaturated system. mdpi.comchemrxiv.org The reaction can be initiated by various methods, including the use of radical initiators like AIBN, or more recently, through photoredox catalysis. libretexts.orgnih.gov

In a photoredox-catalyzed ATRA, a photocatalyst, often an iridium or ruthenium complex, absorbs visible light and becomes excited. nih.govresearchgate.net This excited state can then interact with the bromomethyl compound via single electron transfer (SET) to generate a carbon-centered radical. beilstein-journals.org This radical can then engage in further reactions, such as addition to an alkene. mdpi.com In some systems, a co-catalyst, such as a copper or manganese complex, is used to facilitate the formation of the new carbon-halogen bond in the product. mdpi.comresearchgate.net

These radical reactions provide a powerful method for the functionalization of molecules under mild conditions and are complementary to the more traditional polar reactions. libretexts.org

Future Research Directions and Perspectives

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of efficient catalytic systems is paramount for unlocking the full synthetic potential of 2-(Bromomethyl)-5-fluoropyrimidine. Future research should focus on novel catalysts that can selectively activate and transform its key functional groups. The bromo- and fluoro- substituents are prime targets for a variety of catalytic cross-coupling reactions.

Drawing inspiration from recent advances in catalysis, several avenues are worth exploring. For instance, nickel-catalyzed cross-electrophile coupling reactions have shown great promise for the alkylation of heteroaryl chlorides. wisc.edu A similar approach could be developed for this compound, using a suitable nickel catalyst to couple the bromomethyl group with a wide range of alkyl and aryl partners. Iron-catalyzed cross-coupling reactions, which have been successfully employed for the reaction of polyfluorinated arylzinc reagents with alkyl halides, could also be adapted. rsc.org Furthermore, copper(II)-catalyzed systems, which have been used for the synthesis of 2-aminopyrimidines, could be investigated for the amination of the pyrimidine (B1678525) ring of the target compound. researchgate.net

A key challenge will be to achieve high selectivity and efficiency while working with a multifunctional substrate. The development of dual catalytic systems, which can independently activate different parts of the molecule, could be a particularly fruitful area of research. nih.gov For example, a dual system could be designed to selectively functionalize the bromomethyl group via one catalytic cycle, while another catalyst targets the C-F or other C-H bonds on the pyrimidine ring for further modification.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Catalytic System | Target Transformation | Potential Substrates | Reference for Analogy |

| Nickel/Bathophenanthroline | Cross-electrophile coupling of the bromomethyl group | Alkyl bromides, Aryl halides | wisc.edu |

| Iron/DPPBz | Cross-coupling of the bromomethyl group | Polyfluorinated arylzinc reagents | rsc.org |

| Copper(II) | Amination of the pyrimidine ring | Amines | researchgate.net |

| Dual Nickel/Cobalt | Sequential cross-coupling | Bromo(iodo)arenes | nih.gov |

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of environmentally benign synthetic methodologies. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Several green chemistry approaches that have been successfully applied to the synthesis of other pyrimidine derivatives could be adapted for the target compound. nih.govgoogle.comnih.govnih.govmdpi.com For instance, microwave-assisted and ultrasound-assisted synthesis have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds. nih.gov The exploration of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would also be a significant step towards a more sustainable synthesis of this compound and its derivatives. researchgate.net

A particularly promising green synthetic route to explore is hydrothermal synthesis. This method, which uses water as the solvent at elevated temperatures and pressures, has been successfully employed for the synthesis of highly soluble fluorinated polyimides. mdpi.com Adapting this technology for the synthesis or derivatization of this compound could offer a clean and efficient alternative to traditional methods that rely on volatile and toxic organic solvents. Furthermore, the development of co-crystal formation using solid-state grinding or solution-based methods with pharmacologically safe co-formers, as demonstrated for 5-fluorouracil (B62378), could provide an eco-friendly approach to modify the physicochemical properties of the target compound. nih.gov

Expanding the Scope of Derivatization Reactions

The true value of a building block like this compound lies in its potential to be transformed into a diverse library of derivatives. Future research should focus on systematically exploring and expanding the scope of its derivatization reactions. The reactive bromomethyl group is a key handle for introducing a wide variety of substituents.

Standard nucleophilic substitution reactions with a range of nucleophiles, such as amines, alcohols, thiols, and carbanions, would provide straightforward access to a host of new derivatives. Furthermore, the bromomethyl group can be converted to other functional groups, such as aldehydes, carboxylic acids, or phosphonates, which can then be used in subsequent transformations. The derivatization of the well-known anticancer drug 5-fluorouracil, which shares the 5-fluoropyrimidine (B1206419) core, can serve as a guide for developing new synthetic strategies. nih.govmdpi.com For example, attachment to amino acids, peptides, or polymers could be explored to improve the pharmacokinetic properties of potential drug candidates derived from this compound.

Beyond the bromomethyl group, the fluorine atom at the 5-position also offers opportunities for derivatization, although it is generally less reactive towards nucleophilic substitution than the bromine atom. However, under specific conditions, it might be possible to achieve selective substitution of the fluorine atom. Additionally, C-H functionalization of the pyrimidine ring could provide access to another dimension of chemical space. nih.gov

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Reagents | Potential Products |

| Nucleophilic Substitution | Amines, Alcohols, Thiols | Substituted methyl pyrimidines |

| Oxidation | Oxidizing agents (e.g., DMSO/base) | 5-Fluoro-2-formylpyrimidine |

| Arbuzov Reaction | Trialkyl phosphites | Pyrimidinyl phosphonates |

| Suzuki Coupling | Boronic acids/esters (after conversion of bromide) | Aryl/heteroaryl substituted pyrimidines |

| Sonogashira Coupling | Terminal alkynes (after conversion of bromide) | Alkynyl substituted pyrimidines |

Advanced Computational Modeling for Structure-Reactivity Prediction

In silico methods are becoming indispensable tools in modern chemical research. Advanced computational modeling can provide valuable insights into the structure, reactivity, and properties of this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. chemrevlett.comresearchgate.net This information can help to rationalize its reactivity and predict the most likely sites for chemical attack. For instance, DFT can be used to calculate the energies of different transition states to determine the most favorable reaction pathways for various transformations. researchgate.net

Furthermore, computational models can be used to predict the physicochemical properties of novel derivatives, such as their solubility, lipophilicity, and metabolic stability. This is particularly important in the context of drug discovery, where these properties are critical for the development of viable drug candidates. Molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets, helping to prioritize compounds for synthesis and biological testing. The use of computational tools to study the interaction of related compounds like flutamide (B1673489) with nucleobases provides a template for how such studies could be applied to derivatives of this compound. chemrevlett.com

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.govmdpi.com The integration of this compound into MCR strategies represents a highly promising avenue for the rapid generation of diverse and novel chemical scaffolds.

The reactive bromomethyl group of the target compound makes it an ideal candidate for participation in a variety of MCRs. For example, it could be used as the alkyl halide component in Ugi or Passerini reactions, leading to the formation of complex peptide-like structures. mdpi.com It could also be envisioned as a building block in novel MCRs that are specifically designed to leverage its unique reactivity.